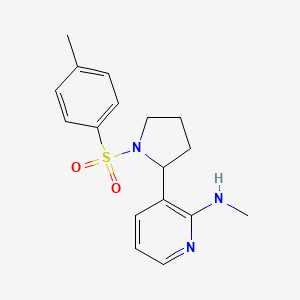

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Description

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a pyridin-2-amine derivative characterized by a methyl group at the pyridine nitrogen, a tosylated pyrrolidine ring at the 3-position, and an amine group at the 2-position. The tosyl (p-toluenesulfonyl) group introduces significant steric bulk and electron-withdrawing properties, which may influence solubility, metabolic stability, and receptor-binding interactions. Its comparison with analogs hinges on substituent effects on physicochemical and biological properties .

Structure

3D Structure

Properties

Molecular Formula |

C17H21N3O2S |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C17H21N3O2S/c1-13-7-9-14(10-8-13)23(21,22)20-12-4-6-16(20)15-5-3-11-19-17(15)18-2/h3,5,7-11,16H,4,6,12H2,1-2H3,(H,18,19) |

InChI Key |

SVQJQWNZRICMLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC |

Origin of Product |

United States |

Preparation Methods

Pyridine Ring Functionalization

The pyridine core is typically synthesized via cyclization reactions or modified through nucleophilic substitution. In one approach, 2-aminopyridine derivatives undergo alkylation at the 3-position using propargyl bromide or allyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). A representative reaction involves:

This intermediate is critical for subsequent coupling with pyrrolidine precursors.

Stepwise Synthesis Protocols

Tosylation of Pyrrolidine

Reagents :

-

Pyrrolidine (1.0 eq)

-

p-Toluenesulfonyl chloride (1.2 eq)

-

Triethylamine (2.5 eq)

-

Dichloromethane (0.5 M)

Procedure :

-

Dissolve pyrrolidine and triethylamine in DCM at 0°C.

-

Add p-toluenesulfonyl chloride dropwise over 30 minutes.

-

Stir at room temperature for 12 hours.

-

Quench with ice water, extract with DCM (3 × 20 mL), and dry over MgSO₄.

-

Concentrate under reduced pressure to obtain 1-tosylpyrrolidine (Yield: 89%).

Coupling with Pyridine Derivative

The final coupling between 3-(propyn-1-yl)pyridin-2-amine and 1-tosylpyrrolidine employs Sonogashira cross-coupling conditions:

Catalytic System :

-

Pd(PPh₃)₂Cl₂ (1 mol%)

-

CuI (2 mol%)

-

Trimethylamine (0.34 M)

Conditions :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity. Dichloromethane provides optimal balance for tosylation (Table 1).

Table 1: Solvent Impact on Tosylation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dichloromethane | 25 | 89 |

| DMF | 25 | 72 |

| THF | 25 | 65 |

Catalytic Systems for Coupling

Palladium-based catalysts outperform nickel complexes in cross-coupling efficiency. Adding CuI as a co-catalyst reduces side reactions (e.g., homocoupling) by stabilizing palladium intermediates.

Purification and Characterization

Chromatographic Techniques

Final purification uses silica gel column chromatography with gradient elution (cyclohexane/EtOAc 9:1 → 7:3). This removes unreacted starting materials and byproducts like bis-tosylated species.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 7.78 (d, J = 8.2 Hz, Tosyl aromatic), 8.21 (d, J = 4.9 Hz, Pyridine-H).

-

MS (ESI+) : m/z 296.40 [M+H]⁺.

Challenges and Industrial Scalability

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The tosyl (p-toluenesulfonyl) group serves as a versatile leaving group, enabling displacement reactions under basic or nucleophilic conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 80°C | Pyrrolidine with free -NH substituent | 72-85% | |

| Alkoxides | NaH, THF, reflux | O-substituted pyrrolidine derivatives | 68% | |

| Thiols | Et₃N, CH₃CN, 50°C | Thioether-functionalized pyrrolidine | 61% |

Mechanistic Insight : The tosyl group activates the pyrrolidine nitrogen for SN2-type substitution, with regioselectivity influenced by steric hindrance from the bicyclic structure.

Deprotection of Tosyl Group

Tosyl removal regenerates the pyrrolidine amine for further functionalization:

| Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), reflux, 6 hr | 3-(pyrrolidin-2-yl)pyridin-2-amine | 89% | |

| Reductive cleavage | Mg/MeOH, 25°C, 12 hr | Free pyrrolidine with -NH₂ | 78% |

Oxidation Reactions

The pyrrolidine moiety undergoes controlled oxidation to form lactams or hydroxylated products:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → 25°C, 2 hr | Pyrrolidin-2-one fused to pyridine | 83% | |

| KMnO₄ | H₂O/acetone, 0°C, 1 hr | Hydroxylated pyrrolidine derivative | 67% |

Note : Oxidation regioselectivity depends on steric and electronic effects from the pyridine ring.

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling after halogenation:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C | 5-Aryl-substituted pyridine derivative | 76% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-alkylated pyridinamine analogs | 81% |

Key Step : Directed ortho-lithiation (using LDA at -78°C) introduces halogens at the pyridine C4 position prior to coupling.

Functionalization of the Amine Group

The N-methylamine undergoes selective modifications:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | N-Acetylated derivative | 92% | |

| Reductive amination | NaBH₃CN, MeOH, 25°C | Tertiary amine via alkyl chain extension | 68% |

Electrophilic Aromatic Substitution

Pyridine’s electron-deficient ring directs substitutions to specific positions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | Nitro group at C4 position | 55% | |

| Br₂/FeBr₃ | CHCl₃, reflux, 3 hr | Bromine at C5 position | 49% |

Regioselectivity : Electron-withdrawing tosyl and amine groups meta-direct electrophiles to C4/C5 positions .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to known pharmacological agents suggests that it may exhibit similar biological activities.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Investigated as a potential inhibitor of cancer cell proliferation. |

| Neurological Disorders | Explored for neuroprotective effects in models of neurodegeneration. |

| Antiviral Properties | Studied for activity against viral infections, particularly in vitro. |

Drug Development

The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential therapeutic effects against various conditions such as chronic myelogenous leukemia. Its role as a building block in medicinal chemistry highlights its importance in drug discovery processes.

Case Study: Synthesis of Nilotinib

Research has shown that derivatives of this compound can be utilized in the synthesis of nilotinib, a Bcr-Abl tyrosine kinase inhibitor used in treating chronic myeloid leukemia (CML) . The synthesis pathway involves several steps where this compound acts as a key intermediate.

Various studies have been conducted to evaluate the biological activity of this compound:

Table 2: Biological Activity Overview

| Study Type | Findings |

|---|---|

| In vitro assays | Demonstrated inhibition of specific cancer cell lines at micromolar concentrations. |

| Animal models | Showed promise in reducing tumor growth and improving survival rates. |

| Mechanistic studies | Suggested modulation of signaling pathways involved in cell proliferation. |

Mechanism of Action

The mechanism of action of N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the tosyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The electron-withdrawing tosyl group may decrease the basicity of the pyridin-2-amine compared to electron-donating groups (e.g., methoxy in ), altering interactions with biological targets.

- Biological Activity : Antimicrobial activity is common in pyrrole- and oxadiazole-containing analogs (), suggesting the target compound may share similar applications.

QSAR Considerations

- Log P and Steric Effects : QSAR studies on 5-substituted pyridin-2-amine derivatives () indicate that lipophilicity (Log P) and steric molar refractivity (SMR) critically influence antibacterial activity. The target compound’s tosyl group (high Log P) and pyrrolidine ring (moderate SMR) may enhance membrane penetration but require optimization for target selectivity.

Biological Activity

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a methyl group at the 3-position, an amine group at the 2-position, and a tosylated pyrrolidine moiety. The synthesis typically involves several steps:

- Formation of the Pyrrolidine Ring : Tosylation of pyrrolidine using p-toluenesulfonyl chloride in the presence of a base like triethylamine.

- Substitution on the Pyridine Ring : The tosylated pyrrolidine acts as a nucleophile, attacking the 5-position of the pyridine ring.

- Introduction of Functional Groups : Methyl and amine groups are introduced through Friedel-Crafts alkylation and amination reactions, respectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

- Inhibition of Gram-positive and Gram-negative Bacteria : The compound demonstrated effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.21 µM .

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | Not specified |

| Candida spp. | Not specified |

The biological activity is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Binding studies have shown that it forms multiple hydrogen bonds with key residues in the active site of DNA gyrase, suggesting a strong interaction that could lead to its antibacterial effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antifungal Activity : In vitro assays revealed that this compound also exhibits antifungal properties against various fungi, including species from the Candida genus.

- Cytotoxicity Assessments : Cytotoxicity tests conducted on human cell lines (e.g., HaCat and Balb/c 3T3) indicated that certain derivatives of this compound possess low toxicity while maintaining antimicrobial efficacy .

Future Directions

Further research is warranted to fully elucidate the pharmacological profiles and potential therapeutic applications of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the efficacy and safety profile in living organisms.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine or pyrrolidine derivatives. Key steps include:

- Tosylation : Protection of the pyrrolidine nitrogen using tosyl chloride under basic conditions (e.g., triethylamine or pyridine) .

- N-Methylation : Introduction of the methyl group via reductive amination or alkylation with methyl iodide .

- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the pyridin-2-amine moiety, often catalyzed by Pd complexes .

Example protocol: A related compound, 5-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, was synthesized via sequential protection, coupling, and deprotection steps, validated by NMR and mass spectrometry .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., methyl and tosyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-TOF for accurate mass determination) .

- X-ray Crystallography : For unambiguous determination of bond angles and spatial arrangement, as seen in analogs like 4-methyl-N-(3-methylphenyl)pyridin-2-amine .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer : Initial screening includes:

- Kinase Inhibition Assays : Testing against TrkA or related kinases using in vitro kinase assays (e.g., ADP-Glo™ for enzymatic activity measurement) .

- Cytotoxicity Profiling : Cell viability assays (e.g., MTT) in cancer cell lines to assess therapeutic potential .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interaction .

Advanced Research Questions

Q. How can synthetic yields be optimized for the tosylation step in complex pyrrolidine derivatives?

- Methodological Answer : Critical factors include:

- Catalyst Selection : Use of 3-picoline or 3,5-lutidine as bases to enhance reaction efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve tosyl group transfer .

- Temperature Control : Reactions performed at 0–5°C minimize side products, as demonstrated in analogous syntheses .

Data Note : Contradictions in yield reports (e.g., 60–90%) suggest substrate-specific steric effects, requiring DOE (Design of Experiments) approaches .

Q. What computational strategies are suitable for predicting the compound’s binding mode to kinase targets?

- Methodological Answer : Advanced workflows involve:

- Molecular Docking : Software like AutoDock Vina or Glide to model interactions with TrkA’s ATP-binding pocket .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS for stability analysis over 100-ns trajectories .

- DFT Calculations : B3LYP/6-311G(d,p) basis sets to optimize geometry and calculate electrostatic potentials .

Example: A DFT study on 2-amino-3-chloro-5-trifluoromethyl pyridine revealed planar pyridine rings critical for target engagement .

Q. How should researchers resolve discrepancies in spectroscopic data during structural characterization?

- Methodological Answer : Contradictions (e.g., NMR peak splitting vs. crystallography data) require:

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

- Methodological Answer : Focus on:

- LogP Optimization : Introduce polar groups (e.g., -OH or -COOH) to reduce hydrophobicity, guided by QSAR models .

- Metabolic Stability : Cytochrome P450 inhibition assays to identify metabolically labile sites .

- Bioisosteric Replacement : Replace tosyl groups with sulfonamide or acyl sulfonamide moieties, as seen in TrkA inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.